![molecular formula C14H11NO2S B1202731 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-09-7](/img/structure/B1202731.png)
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol . It belongs to the class of quinoline derivatives and exhibits interesting properties that make it relevant for proteomics research applications .
Synthesis Analysis
The synthesis of this compound involves several steps, which have been detailed in scientific literature. One such study established the spectral characterization of the compound using techniques such as 1H NMR, 13C NMR, COSY, HSQC, HMBC, HRMS, IR , and melting point analysis . The synthetic route likely includes thienoquinoline precursors and specific functional group modifications.
Molecular Structure Analysis
The molecular structure of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid consists of a quinoline core with additional substitutions. The 5,8-dimethyl groups are positioned on the quinoline ring, and the carboxylic acid functional group is attached at the 2-position . The thieno ring introduces additional heteroatoms, contributing to its unique properties .
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Inhibition of Oxidation in Rat Liver Mitochondria
Quinaldic acid, also referred to as quinoline-2-carboxylic acid, inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests potential applications in the study of metabolic processes and the development of treatments for metabolic disorders.
Microwave-Assisted Preparation of Substituted Anilides
Microwave-assisted preparation of substituted anilides of quinaldic acid has been reported . This method could be useful in the synthesis of various pharmaceutical compounds, as anilides are common structural motifs in many drugs.
Construction of Heterocyclic Compounds
Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications .
Potential Apoptosis Inducer
Some quinoline derivatives have shown potential in inducing apoptosis in certain cell lines . This suggests potential applications in cancer research and treatment, as the induction of apoptosis in cancer cells is a common strategy in anticancer therapies.
Mechanism of Action
Target of Action
Quinoline compounds, which include this compound, have demonstrated activity against hemoglobin degradation .
Mode of Action
It is known that quinoline compounds can inhibit the process of hemoglobin degradation
Biochemical Pathways
Given its potential role in inhibiting hemoglobin degradation, it may impact pathways related to this process .
Result of Action
Its potential role in inhibiting hemoglobin degradation suggests that it may have effects at both the molecular and cellular levels .
properties
IUPAC Name |
5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLACIFLNWFLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357727 |
Source
|
Record name | BAS 02137208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid | |
CAS RN |
333312-09-7 |
Source
|
Record name | BAS 02137208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.